molecular formula C23H22N2O2S B3001167 1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396800-01-3

1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B3001167
CAS RN: 1396800-01-3
M. Wt: 390.5
InChI Key: CUJBAEZOEAXGRI-UHFFFAOYSA-N
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Description

The compound 1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic molecule that likely contains multiple ring systems, including a furan ring, a naphthalene ring, and a thiophene ring, all of which are common in heterocyclic chemistry. The molecule also contains a urea moiety, which suggests potential for hydrogen bonding and other intermolecular interactions.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of an amide or thioamide by reacting an amine with an acid chloride, as seen in the synthesis of N-(naphthalen-2-yl)furan-2-carboxamide . Subsequent steps may involve cyclization reactions, as well as the use of reagents like P2S5 for the introduction of sulfur-containing groups . The synthesis of the compound would likely follow a similar pathway, with careful consideration of the reactivity of each functional group.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(2-Furoyl)-3-(1-naphthyl)thiourea, shows significant dihedral angles between the different ring systems, indicating a non-planar structure . The presence of intramolecular hydrogen bonding can stabilize certain configurations, as seen with the N—H···O hydrogen bond in the mentioned compound . The structure of 1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea would also be influenced by such interactions, potentially leading to a specific geometric arrangement that could affect its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the furan, naphthalene, and thiophene rings. For instance, electrophilic substitution reactions on related furan-containing compounds occur predominantly at the 5-position of the furan ring . This suggests that the furan ring in the compound of interest would be a site for electrophilic attack, potentially leading to a variety of derivatives through nitration, bromination, formylation, and acylation .

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of 1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is not provided, related compounds exhibit properties that are influenced by their molecular structure. The presence of multiple aromatic systems and a urea group suggests that the compound would have a relatively high melting point and may exhibit solid-state intermolecular hydrogen bonding, as seen with the formation of centrosymmetric dimers in the crystal structure of 1-(2-Furoyl)-3-(1-naphthyl)thiourea . The solubility, stability, and reactivity of the compound would be determined by the functional groups present and their respective positions within the molecule.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c26-23(24-16-19-8-3-7-18-6-1-2-11-22(18)19)25(17-20-9-4-14-27-20)13-12-21-10-5-15-28-21/h1-11,14-15H,12-13,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJBAEZOEAXGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CCC3=CC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

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